(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring both hydroxyl and carboxylate functional groups, makes it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Protection of Functional Groups: Protecting groups like tert-butyl are introduced to protect the hydroxyl group during subsequent reactions.
Hydroxylation: Hydroxylation of the pyrrolidine ring is carried out using reagents like osmium tetroxide or other oxidizing agents.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a reaction with formaldehyde or other suitable reagents.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, OsO4 (osmium tetroxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry: Applied in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2R,4S)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its tert-butyl protecting group provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNFQNQLMGUTQ-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507601 | |
Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77450-03-4 | |
Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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